molecular formula C28H29N5O5S2 B2363055 Ethyl 2-[[2-[[4-benzyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 393806-30-9

Ethyl 2-[[2-[[4-benzyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2363055
CAS RN: 393806-30-9
M. Wt: 579.69
InChI Key: VYKOOMWLFKOASL-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an ethyl group, a benzyl group, a furan ring, a triazole ring, and a benzothiophene ring. These groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the benzyl and ethyl groups might undergo reactions at the benzylic position .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would likely be determined through experimental testing .

Safety And Hazards

The safety and hazards associated with the compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These would typically be assessed through laboratory testing and computational modeling .

Future Directions

Future research on this compound could involve further elucidating its chemical properties, optimizing its synthesis, investigating its potential uses, and assessing its safety and environmental impact .

properties

IUPAC Name

ethyl 2-[[2-[[4-benzyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O5S2/c1-2-37-27(36)24-19-11-6-7-13-21(19)40-26(24)30-23(34)17-39-28-32-31-22(15-29-25(35)20-12-8-14-38-20)33(28)16-18-9-4-3-5-10-18/h3-5,8-10,12,14H,2,6-7,11,13,15-17H2,1H3,(H,29,35)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKOOMWLFKOASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[2-[[4-benzyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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